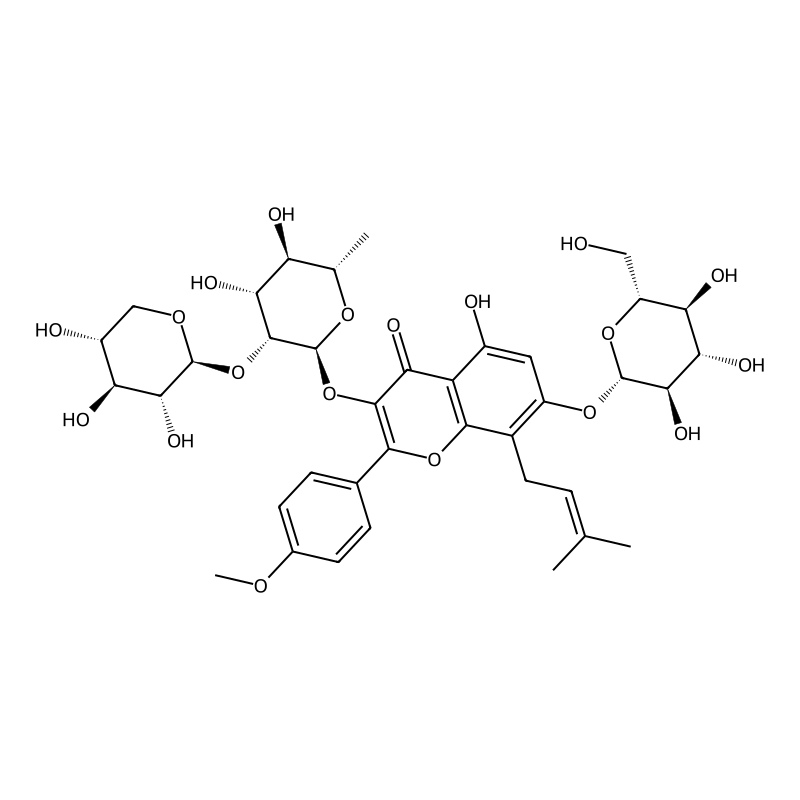

Epimedin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Benefits

Here are some areas where Epimedin B is being explored in scientific research:

- Bone Health: Studies suggest Epimedin B may stimulate bone formation and improve bone mineral density, potentially offering benefits for osteoporosis [2].

- Neuroprotection: Research indicates Epimedin B may have neuroprotective effects and could help with conditions like Parkinson's disease by reducing oxidative stress and protecting neurons [3].

- Sexual Function: Epimedium has a long history of use as an aphrodisiac, and some studies suggest Epimedin B may improve erectile function, although more research is needed [4].

- Skin Pigmentation: Epimedin B may increase the production of melanin, the pigment that gives skin its color [5].

Absorption and Safety

Disclaimer

I am unable to provide medical advice. This information is for general knowledge purposes only and should not be used as a substitute for professional healthcare.

Here are the linked references for this information:

- [1] Determination of Epimedin B in Rat Plasma and Tissue by LC-MS/MS: Application in Pharmacokinetic and Tissue Distribution Studies )

- [2] The mechanism of Epimedin B in treating osteoporosis as revealed by RNA sequencing‐based analysis ResearchGate:

- [3] Epimedin B exerts neuroprotective effect against MPTP-induced mouse model of Parkinson's disease: GPER as a potential target PubMed: )

- [4] Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim. )

- [5] Epimedin B exhibits pigmentation by increasing tyrosinase family proteins expression, activity, and stability ResearchGate:

- [6] Study on the Mechanism of Intestinal Absorption of Epimedins A, B and C in the Caco-2 Cell Model MDPI:

- [7] Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim. )

Epimedin B is a flavonoid glycoside primarily derived from the plant Epimedium brevicornu Maxim. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-osteoporotic activities. The compound has garnered attention in traditional medicine for its potential therapeutic benefits in treating conditions such as osteoporosis and inflammation . Structurally, Epimedin B is characterized by a unique combination of rhamnose and xylose sugars linked by an α-1,2-glycosidic bond, distinguishing it from other flavonoids in the Epimedium family .

- Antioxidant activity: The presence of hydroxyl groups allows Epimedin B to scavenge free radicals, potentially protecting cells from oxidative damage [].

- Estrogenic and anti-estrogenic effects: Epimedin B may interact with estrogen receptors, potentially influencing bone metabolism and other estrogen-related functions. However, the exact nature of this interaction requires further research.

- Increase in nitric oxide production: Epimedin B may stimulate the production of nitric oxide, a molecule involved in blood flow regulation and other cellular processes.

The biological activities of Epimedin B are extensive:

- Immunomodulatory Effects: It enhances immune responses by activating the NLRP3 inflammasome, which plays a critical role in inflammatory processes .

- Osteoprotective Properties: Epimedin B has been shown to promote bone formation and inhibit bone resorption, making it a candidate for osteoporosis treatment .

- Melanogenesis Stimulation: The compound increases the activity of tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in skin pigmentation disorders .

Synthesis of Epimedin B can occur through several methods:

- Natural Extraction: The most common method involves extracting the compound from Epimedium brevicornu using solvents like ethanol or methanol. This process typically includes maceration and subsequent purification steps.

- Chemical Synthesis: Laboratory synthesis methods may involve glycosylation reactions using appropriate sugar donors and acceptors to construct the glycoside structure of Epimedin B .

- Biotechnological Approaches: Recent studies have explored using microbial fermentation to produce Epimedin B, leveraging specific strains capable of synthesizing flavonoids from precursor compounds.

Interaction studies have revealed that Epimedin B can modulate various biological pathways:

- Inflammatory Pathways: It interacts with the NLRP3 inflammasome, enhancing IL-1β secretion and influencing immune responses .

- Bone Metabolism: Research indicates that Epimedin B affects osteoclast differentiation and function, promoting bone health through its action on signaling pathways involved in bone remodeling .

- Tyrosinase Activity: The compound has been shown to increase the expression and stability of tyrosinase family proteins, crucial for melanin biosynthesis in melanocytes .

Epimedin B shares structural similarities with other flavonoids found in Epimedium, such as:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Epimedin A | Contains one rhamnose sugar | Exhibits stronger immunostimulatory effects |

| Epimedin C | Two rhamnose sugars linked by an α-1,2-glycosidic bond | Similar activity but less potent than Epimedin B |

| Icariin | Contains an additional glucoside | Known for aphrodisiac properties |

| Naringin | Citrus-derived flavonoid with a different sugar composition | Primarily studied for its antioxidant effects |

While these compounds share similar origins and some biological activities, Epimedin B is unique due to its specific glycosidic structure and its pronounced effects on both bone health and immune modulation.

Botanical Sources in Epimedium Species

Epimedin B is a flavonoid glycoside compound naturally occurring in multiple species within the genus Epimedium, which belongs to the family Berberidaceae [1]. The genus Epimedium comprises approximately 62 species distributed across the Old World regions, with China serving as the primary diversity and distribution center, hosting approximately 52 species [2] [3]. The majority of Epimedium species are endemic to China, with smaller populations found elsewhere in Asia and a few species in the Mediterranean region [4].

Epimedium brevicornum Maxim represents one of the most significant botanical sources of Epimedin B [1] [5] [6]. Chemical constituent analysis of Epimedium brevicornum has identified five major compounds through silica gel column chromatography and preparative thin layer chromatography, including hyperoside, icariin, epimedin B, epimedin C, and inositol [6]. High-performance liquid chromatography analysis of ten representative populations of Epimedium brevicornum has revealed remarkable variations in epimedin B concentrations, ranging from 6.67 to 55.7 milligrams per gram across different populations [7].

Epimedium sagittatum (Sieb. et Zucc.) Maxim constitutes another important source species for Epimedin B [8] [9]. Phytochemical analysis has demonstrated that the total content of four representative bioactive components, including epimedin A, epimedin B, epimedin C, and icariin, shows continuous variation during leaf development in Epimedium sagittatum [8]. Research investigating the effects of mineral element spraying on Epimedium sagittatum leaves has shown that the sum of main flavonoids content, including epimedin B, can reach a maximum of 11.74 percent under specific treatment conditions [9].

Epimedium koreanum Nakai has been identified as a source of Epimedin B with documented antioxidant, anti-osteoporotic, and anti-inflammatory activities [10] [11]. Phytochemical studies of Epimedium koreanum have resulted in the isolation of multiple prenylated flavonoids through repeated column chromatographic fractionation, with epimedin B identified among the major bioactive compounds [11].

Epimedium wushanense represents another significant botanical source, with systematic quality evaluation studies demonstrating substantial variation in Epimedin B content across different populations [12]. The variation ranges of epimedin B in Epimedium wushanense populations span from 0.51 to 0.83 percent, with all populations meeting or exceeding the quality standards established by the Chinese Pharmacopoeia [12].

Additional Epimedium species containing Epimedin B include Epimedium pubescens Maxim, which serves as one of the five officially recognized species for preparing Herba Epimedii according to Chinese medicinal standards [13] [14] [3]. Epimedium truncatum has also been reported to contain Epimedin B, as referenced in chemical databases documenting its natural occurrence [1].

The geographic distribution of Epimedin B-containing Epimedium species extends across diverse ecological zones. Species are found in woodlands and scrubland environments throughout the Mediterranean region, western Asia, and eastern Asia [2]. In China, these species occupy central-southeastern regions, while other populations are distributed in Japan, Korea, northeastern China, and Far Eastern Russia [2] [3]. The habitat preferences of these species typically include shaded environments at woodland edges with adequate soil moisture [15].

Biosynthetic Pathways in Plant Metabolism

The biosynthesis of Epimedin B occurs through the flavonoid biosynthetic pathway, which represents one of the most extensively studied secondary metabolite pathways in plants [16] [17]. The complete biosynthetic pathway involves multiple enzymatic steps within the broader phenylpropanoid metabolism framework, beginning from the shikimate pathway and proceeding through the central phenylpropanoid pathway [18].

The initial steps of Epimedin B biosynthesis commence with the general phenylpropanoid pathway [16] [19]. Phenylalanine ammonia-lyase serves as the entry point enzyme, catalyzing the deamination of phenylalanine to trans-cinnamic acid [19] [18]. This enzyme plays a crucial role in the phenylpropanoid pathway and significantly influences the accumulation of major secondary metabolites in medicinal Epimedium species, including icariin, epimedin A, epimedin B, and epimedin C [19]. Three Epimedium sagittatum phenylalanine ammonia-lyase genes have been identified and characterized, designated as EsPAL1, EsPAL2, and EsPAL3, with EsPAL3 showing high expression in flavonoid-enriched tissues and leaves during specific developmental stages coinciding with elevated active component levels [19].

Following phenylalanine ammonia-lyase activity, cinnamate 4-hydroxylase catalyzes the hydroxylation of trans-cinnamic acid to 4-coumarate [18]. Subsequently, 4-coumarate-CoA ligase facilitates the formation of 4-coumaroyl-CoA [16] [18]. These three enzymatic activities constitute the central phenylpropanoid pathway, providing the fundamental building blocks for flavonoid biosynthesis [18].

The flavonoid-specific portion of the biosynthetic pathway begins with chalcone synthase, which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone [16] [17]. Chalcone isomerase subsequently converts naringenin chalcone to naringenin, establishing the basic flavonoid skeleton [16]. Flavanone 3-hydroxylase then hydroxylates naringenin to produce dihydrokaempferol [16] [20].

The pathway branches at dihydrokaempferol, leading to different classes of flavonoids [16] [17]. For Epimedin B biosynthesis, the flavonol branch pathway is particularly important [17] [21]. Flavonol synthase catalyzes the conversion of dihydrokaempferol to kaempferol, establishing the flavonol backbone that serves as the foundation for Epimedin B structure [16] [21].

Hydroxylation patterns of the flavonoid skeleton are determined by flavonoid 3-prime-hydroxylase and flavonoid 3-prime-5-prime-hydroxylase activities [20]. These cytochrome P450 enzymes, designated as EsF3H and EsF35H in Epimedium sagittatum, introduce hydroxyl groups at specific positions on the B-ring of the flavonoid structure [20]. The expression levels of both genes correlate positively with anthocyanin accumulation patterns in leaves, indicating their involvement in flavonoid diversification [20].

Glycosylation represents a critical modification step in Epimedin B biosynthesis [16] [13]. Multiple glycosyltransferase enzymes participate in attaching sugar moieties to the flavonoid backbone [16]. UDP-glucose: flavonoid 3-O-glucosyltransferase and UDP-glucose: flavonoid 7-O-glucosyltransferase have been identified as key enzymes responsible for glycosylation at the 3-OH and 7-OH positions [16]. Additionally, rhamnosyltransferase activity contributes to the formation of disaccharide modifications [16].

A particularly important enzyme in Epimedin B biosynthesis is the prenylflavonol 3-O-rhamnoside: 2-double-prime-O-xylosyltransferase, designated as EpF3R2XylT [13]. This enzyme specifically catalyzes the addition of xylose to the 2-double-prime position of the rhamnose moiety in prenylated flavonol 3-O-rhamnosides, representing a key step in epimedin B formation [13]. The enzyme demonstrates substrate specificity for UDP-xylose as a donor and lacks catalytic activity toward UDP-glucose and UDP-rhamnose [13].

Prenylation of the flavonoid backbone represents another crucial biosynthetic modification [17] [11]. The attachment of prenyl groups, typically 3-methylbut-2-enyl moieties, occurs at specific positions on the flavonoid structure [11]. This modification distinguishes epimedins from other flavonoid compounds and contributes to their unique biological activities [17].

The complete biosynthetic pathway involves coordination between early biosynthetic genes, including chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase, and late biosynthetic genes, such as dihydroflavonol 4-reductase and anthocyanidin synthase [16]. However, for Epimedin B biosynthesis, the pathway diverges toward flavonol production rather than anthocyanin synthesis [16] [17].

Regulatory Mechanisms of Flavonoid Production

The biosynthesis of Epimedin B is subject to complex regulatory mechanisms involving multiple layers of transcriptional control [8] [17] [22]. These regulatory systems coordinate the expression of structural genes in the flavonoid pathway and respond to various developmental and environmental cues [8] [22].

Transcription factors represent the primary regulatory elements controlling flavonoid biosynthesis in Epimedium species [8] [17] [21]. The regulation involves three major classes of transcription factors: R2R3-MYB proteins, basic helix-loop-helix proteins, and WD40 repeat proteins [8] [16] [17]. These factors often function together in combinatorial complexes to achieve precise control of gene expression [8] [23].

R2R3-MYB transcription factors constitute the most extensively studied regulatory proteins in Epimedium flavonoid biosynthesis [17] [21] [24]. Several MYB factors have been identified and functionally characterized in Epimedium sagittatum, including EsMYBA1, EsMYBF1, EsAN2, and EsMYB9 [8] [17] [21] [24]. EsMYBF1 belongs to subgroup 7 of the R2R3-MYB family, which contains flavonol-specific MYB regulators [21]. Functional analysis demonstrates that EsMYBF1 strongly activates the promoters of flavanone 3-hydroxylase and flavonol synthase genes but does not activate dihydroflavonol 4-reductase and anthocyanidin synthase promoters [21]. This selective activation pattern directs metabolic flux toward flavonol production rather than anthocyanin synthesis [21].

EsMYBA1 represents another important regulatory factor that coordinates with basic helix-loop-helix and WD40 proteins to regulate both anthocyanin and flavonol-derived bioactive component biosynthesis [8]. The protein functions within a multiprotein complex that includes EsGL3 and EsTTG1, forming what is commonly referred to as the MBW transcriptional complex [8].

A distinctive regulatory mechanism involves EsMYB12, which functions as a transcriptional repressor in the flavonoid pathway [8]. This protein correlates negatively with the accumulation of bioactive components and shows negative correlation with other positive regulatory factors, including EsMYBA1 and EsMYBF1 [8]. EsMYB12 likely serves as a core factor orchestrating the biosynthetic and regulatory genes of the flavonoid pathway to modulate anthocyanin and flavonol-derived bioactive component biosynthesis [8].

Environmental factors significantly influence the regulatory mechanisms controlling Epimedin B biosynthesis [25] [22]. Light conditions represent one of the most important environmental regulators [25] [22]. Research on Epimedium pseudowushanense has demonstrated that different light intensities substantially affect flavonoid production and the underlying molecular mechanisms [22]. Blue light specifically upregulates the expression of flavonoid synthesis pathway genes, including those involved in epimedin B production [25]. The light-responsive regulation involves multiple transcription factor families, including 31 FAR1, 17 MYB-related, 12 basic helix-loop-helix, and 5 WRKY factors [22].

Temporal regulation represents another critical aspect of Epimedin B biosynthesis control [14]. Time-series transcriptome analysis of Epimedium pubescens has revealed that prenylated flavonol glycoside content displays continuous decline with leaf development [14]. The temporal patterns are strictly regulated by transcription factors responding to developmental cues [14]. Seven time-ordered gene co-expression networks have been constructed for prenylated flavonol glycoside biosynthesis genes, revealing the coordinated regulation of structural genes including EpPAL2, EpC4H, EpCHS2, EpCHI2, EpF3H, EpFLS3, and EpPT8 [14].

Tissue-specific regulation also contributes to Epimedin B accumulation patterns [8] [19]. Expression profiling studies demonstrate that regulatory genes show differential expression patterns across various tissues [8] [19]. EsMYBF1 is predominantly expressed in leaves containing large amounts of flavonol-derived bioactive components [17]. Similarly, EsPAL3 shows high expression in flavonoid-enriched tissues and leaves at specific developmental stages [19].

The regulatory network involves both positive and negative fine-tuning mechanisms [23] [24]. Positive regulators enhance the formation of transcriptional complexes that activate structural gene expression [23]. Conversely, negative regulators disrupt complex formation or directly repress gene expression [23] [24]. These opposing forces create a balanced system that allows precise control of flavonoid biosynthesis in response to internal and external signals [23].

Hormonal regulation also influences Epimedin B biosynthesis [19]. Treatment with various phytohormones can enhance total flavonoid content through upregulation of different enzyme isoforms [19]. Sucrose supplementation similarly affects flavonoid accumulation by modulating the expression of key biosynthetic enzymes [19].

Post-transcriptional regulation mechanisms contribute additional layers of control [18]. These mechanisms include regulation of enzyme activity, protein stability, and subcellular localization of biosynthetic enzymes [18]. Transport processes also play regulatory roles, as the movement of intermediates and final products between cellular compartments affects overall pathway flux [18].

Epimedin B, a glycosidic flavonoid compound with the molecular formula C₃₈H₄₈O₁₉ and molecular weight of 808.8 g/mol, is predominantly found in various Epimedium species, particularly Epimedium brevicornu and Epimedium truncatum [1] [2]. The compound exists as a light yellow to yellow crystalline solid with specific solubility characteristics that influence extraction methodologies [2] [3]. Effective extraction and isolation of Epimedin B requires careful consideration of its chemical properties, including its glycosidic nature and moderate polarity, which make it amenable to various extraction techniques ranging from traditional solvent-based methods to advanced chromatographic approaches.

Solvent-Based Extraction Techniques

Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction represents one of the most efficient conventional methods for Epimedin B isolation from Epimedium plant materials. Research has demonstrated that optimal ultrasonic-assisted extraction conditions involve a fifty percent ethanol solution with a liquid-to-solid ratio of thirty milliliters per gram, ultrasonication duration of thirty minutes, extraction temperature of fifty degrees Celsius, and three extraction cycles [4] [5]. Under these optimized conditions, extraction yields of Epimedin B reach ninety-eight to ninety-nine percent, significantly outperforming conventional Soxhlet extraction and boiling extraction methods [4] [5].

The mechanism underlying ultrasonic-assisted extraction effectiveness involves acoustic cavitation phenomena that facilitate cell wall disruption and enhance mass transfer of target compounds from plant matrices into the extraction solvent [5]. Scanning electron microscopy studies have confirmed that ultrasound treatment causes substantial cellular destruction, thereby improving solvent penetration and analyte release [4]. The method demonstrates excellent reproducibility and has been successfully applied to determine Epimedin B content across twenty different Epimedium species [5].

Deep Eutectic Solvents

Deep eutectic solvents have emerged as environmentally friendly alternatives for Epimedin B extraction, offering comparable efficiency to traditional organic solvents while reducing environmental impact [6]. A choline chloride-lactic acid deep eutectic solvent system with a molar ratio of two to one has been optimized for extracting Epimedin B from Epimedium pubescens Maxim [6]. The optimal extraction conditions were determined through Box-Behnken experimental design combined with response surface methodology, yielding water content of seventeen and five-tenths percent by volume, deep eutectic solvent aqueous solution volume of three and fourteen hundredths milliliters, and extraction time of twenty-one minutes [6].

Under these optimized conditions, deep eutectic solvent extraction achieved ninety-nine percent extraction yield for Epimedin B, essentially matching the performance of fifty percent ethanol extraction [6]. The deep eutectic solvent method offers several advantages including reduced toxicity, biodegradability, and potential for recycling, making it suitable for large-scale industrial applications [6].

Pressurized Liquid Extraction

Pressurized liquid extraction has been extensively investigated for simultaneous extraction of multiple flavonoids, including Epimedin B, from Epimedium species [7]. This technique utilizes elevated temperature and pressure to enhance solvent penetration and analyte extraction efficiency while maintaining shorter extraction times compared to conventional methods [7]. Methanol is typically employed as the extraction solvent, with extraction times of twenty minutes proving optimal for comprehensive flavonoid recovery [7].

The pressurized liquid extraction method demonstrates excellent analytical performance with recoveries ranging from ninety and five-tenths to one hundred six and eight-tenths percent for Epimedin B [7]. The technique enables simultaneous determination of fifteen different flavonoids, including Epimedin B, with limits of detection lower than one and thirty-one hundredths nanograms and limits of quantification lower than two and sixty-two hundredths nanograms on column [7].

Microwave-Assisted Extraction

Microwave-assisted extraction techniques have shown promising results for Epimedin B isolation, offering rapid heating and enhanced extraction efficiency through dielectric heating mechanisms [8] [9]. Both static and dynamic microwave-assisted extraction approaches have been investigated, with dynamic microwave-assisted extraction demonstrating superior performance due to continuous solvent flow that prevents analyte degradation and improves mass transfer [9] [10].

Dynamic microwave-assisted extraction systems typically employ polytetrafluoroethylene extraction vessels with microwave power outputs of one hundred watts [9]. The continuous flow design facilitates efficient transfer of extracted analytes while maintaining compound stability through reduced thermal exposure [9]. Studies have demonstrated that microwave-assisted extraction achieves higher extraction yields and reduced extraction times compared to conventional extraction methods for flavonoids in Herba Epimedii [10].

| Extraction Method | Solvent System | Optimal Conditions | Extraction Yield (%) | Reference |

|---|---|---|---|---|

| Ultrasonic-Assisted Extraction | 50% ethanol solution | Liquid:solid ratio 30 mL/g, 30 min, 50°C, 3 cycles | 98-99 | [4] [5] |

| Deep Eutectic Solvents | Choline chloride-lactic acid (2:1) with 17.5% water | Water content 17.5%, 3.14 mL DES solution, 21 min | 99 | [6] |

| Pressurized Liquid Extraction | Methanol | 20 min extraction time | 90.5-106.8 | [7] |

| Microwave-Assisted Extraction | Ethanol | Variable power and time combinations | Variable | [8] [9] |

| Dynamic Microwave-Assisted Extraction | Ethanol with continuous flow | Continuous solvent flow, 100W microwave power | Higher than static methods | [9] [10] |

Chromatographic Separation Strategies

High-Speed Counter-Current Chromatography

High-speed counter-current chromatography represents a highly effective separation technique for Epimedin B purification, utilizing liquid-liquid partition chromatography principles without solid support matrices [11] [12] [13]. A dual-mode high-speed counter-current chromatographic method has been specifically developed for simultaneous separation and purification of Epimedin B along with other bioactive flavonoids from Epimedium brevicornu Maxim [11] [12].

The optimal solvent system for high-speed counter-current chromatography consists of n-butanol, ethyl acetate, and water in a volumetric ratio of three to seven to ten [11] [12]. This two-phase solvent system enables efficient separation of Epimedin B with a purity of ninety-two and six-tenths percent and recovery of eighty-nine and four-tenths percent [11] [12]. The dual-mode operation allows for comprehensive separation of multiple flavonoid compounds in a single chromatographic run, making this technique particularly valuable for obtaining adequate amounts of Epimedin B for structure-activity relationship studies and quality control applications [11].

Preparative High-Performance Liquid Chromatography

Preparative high-performance liquid chromatography has been successfully implemented for large-scale purification of Epimedin B reference standards [14]. A pilot-scale preparative high-performance liquid chromatography method utilizing self-packed preparative columns with dimensions of two hundred twenty millimeters by seventy-seven millimeters and particle size of ten micrometers has been developed for efficient Epimedin B separation [14].

The chromatographic separation employs acetonitrile-water gradient elution systems, typically ranging from twenty-six to seventy-four percent to thirty to seventy percent acetonitrile by volume [14]. Baseline separation of Epimedin B is achieved within thirty-five minutes in single chromatographic runs, with purities exceeding ninety-eight percent [14]. The preparative method enables production of gram quantities of high-purity Epimedin B, with typical yields of three and seven-tenths grams obtained from three hundred grams of crude extract [14].

Ultra-Performance Liquid Chromatography

Ultra-performance liquid chromatography has been developed for rapid and sensitive determination of Epimedin B in complex Epimedium extracts [15] [16]. The technique utilizes sub-two-micrometer particle columns and elevated operating pressures to achieve enhanced separation efficiency and reduced analysis times [15]. An Acquity ultra-performance liquid chromatography system with a BEH C₁₈ column measuring fifty millimeters by two and one-tenth millimeters with one and seven-tenths micrometer particles provides optimal separation conditions [15].

The mobile phase consists of fifty millimolar acetic acid aqueous solution and acetonitrile with gradient elution completing analysis within twelve minutes [15]. The method demonstrates excellent analytical performance with calibration curves showing good linearity with correlation coefficients greater than zero point nine nine nine seven, limits of detection lower than zero point one three nanograms on column, and recoveries ranging from ninety-five to one hundred three and seven-tenths percent [15].

Liquid Chromatography-Mass Spectrometry Systems

Liquid chromatography-mass spectrometry systems have been extensively employed for Epimedin B metabolite profiling and pharmacokinetic studies [17] [18] [19]. These systems typically utilize C₁₈ reversed-phase columns with mobile phases consisting of acetonitrile and zero point one percent formic acid aqueous solutions [17] [18]. The mass spectrometric detection enables highly specific identification and quantification of Epimedin B and its metabolites in biological matrices [18] [19].

Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry has been particularly effective for comprehensive metabolite profiling, enabling identification of forty-three different Epimedin B metabolites in rat biological samples [18]. The technique provides exceptional sensitivity with linear calibration ranges from one to five hundred nanograms per milliliter in plasma and tissue homogenates [17].

| Chromatographic Method | Mobile Phase/Conditions | Column/System | Purity Achieved (%) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| High-Speed Counter-Current Chromatography | n-butanol-ethyl acetate-water (3:7:10, v/v) | Dual-mode HSCCC system | 92.6 | 89.4 | [11] [12] [13] |

| Preparative High-Performance Liquid Chromatography | Acetonitrile-water gradient (26:74 to 30:70, v/v) | Self-packed column (220 mm × 77 mm, 10 μm) | >98 | Variable | [14] |

| Ultra-Performance Liquid Chromatography | 50 mM acetic acid aqueous solution and acetonitrile | Acquity UPLC BEH C18 column (50 mm × 2.1 mm) | High purity for analytical determination | 95.0-103.7 | [15] [16] |

| Liquid Chromatography-Mass Spectrometry | Acetonitrile and 0.1% formic acid (32:68, v/v) | Agilent Eclipse XDB-C18 column | Variable for metabolite studies | Variable | [17] [18] [19] |

Advanced Purification Approaches

Liquid Chromatography-Mass Spectrometry Guided Isolation

Liquid chromatography-mass spectrometry guided isolation represents a cutting-edge approach for targeted Epimedin B purification from complex plant extracts [20] [21] [22] [23]. This technique combines high-resolution chromatographic separation with mass spectrometric identification to enable precise isolation of target compounds while confirming structural identity throughout the purification process [20] [21].

The liquid chromatography-mass spectrometry guided isolation method typically employs reversed-phase high-performance liquid chromatography with diode array detection coupled to mass spectrometry for real-time compound identification [20] [21]. The approach enables simultaneous quantification of multiple Epimedium constituents, including Epimedin B, with excellent specificity and linearity within test ranges, achieving regression coefficients between zero point nine nine six six and zero point nine nine nine nine [20] [21]. Relative recovery rates for Epimedin B range from ninety-eight point zero nine plus or minus zero point four four to one hundred five point three four plus or minus one point eight nine percent with relative standard deviations less than three percent [20] [21].

Multi-Step Column Chromatographic Purification

Multi-step column chromatographic approaches have been successfully implemented for high-purity Epimedin B isolation [24] [25]. These methods typically involve sequential application of different chromatographic techniques, including macroporous resin chromatography, Sephadex LH-20 gel filtration, micro-Bondapak C₁₈ reversed-phase chromatography, and preparative high-performance liquid chromatography [24] [25].

The multi-step purification process begins with initial fractionation using activity-guided approaches, followed by systematic application of different separation mechanisms [24] [25]. MCI gel CHP20P provides effective initial separation based on hydrophobic interactions, while Sephadex LH-20 enables size exclusion separation [25]. Final purification typically employs preparative high-performance liquid chromatography to achieve purities exceeding ninety-eight percent [24] [25].

Macroporous Resin-Based Enrichment

Macroporous resin-based enrichment has been developed as an efficient pretreatment method for Epimedin B purification [26]. WDX-5 macroporous resin demonstrates superior performance for Epimedin B enrichment, achieving recovery rates of ninety-seven percent compared to other tested resins [26]. The enrichment process involves microwave-assisted extraction followed by macroporous resin adsorption and desorption cycles [26].

The combined macroporous resin-preparative high-performance liquid chromatography approach enables isolation of fifteen point three milligrams of Epimedin B from six grams of crude Herba Epimedii with an overall recovery of sixty-eight point nine percent [26]. This method provides an economical and scalable approach for Epimedin B enrichment suitable for both laboratory and industrial applications [26].

Silica Gel Column Chromatographic Methods

Traditional silica gel column chromatography remains a fundamental technique for Epimedin B purification, particularly for initial separation and cleanup procedures [27]. Normal-phase silica gel chromatography with various solvent systems enables effective separation based on polarity differences between Epimedin B and other plant constituents [27]. However, the glycosidic nature of Epimedin B can lead to strong adsorption effects on silica gel, requiring careful optimization of elution conditions [28].

Preparative thin layer chromatography on silica gel plates provides high-resolution separation for analytical and small-scale preparative applications [27]. This technique enables visualization of separated compounds and precise isolation of target bands, making it particularly valuable for structure elucidation studies and method development [27]. Combined silica gel column chromatography and preparative thin layer chromatography approaches typically achieve purities ranging from ninety to ninety-eight percent for Epimedin B [27].

| Purification Technique | Stationary Phase/Method | Key Advantages | Typical Purity (%) | Application Scale | Reference |

|---|---|---|---|---|---|

| LC-MS Guided Isolation | LC-MS guided fractionation | Targeted isolation with mass confirmation | >98 | Analytical to preparative | [20] [21] [22] [23] |

| Multi-Step Column Chromatography | Sequential column separations | High purity through multiple purification steps | >98 | Laboratory scale | [24] [25] |

| Macroporous Resin-Based Enrichment | Macroporous resin + preparative column | Cost-effective enrichment and separation | 68.9 recovery | Laboratory to industrial | [26] |

| Silica Gel Column Chromatography | Silica gel with various solvent systems | Cost-effective, scalable separation | 90-95 | Laboratory to pilot scale | [27] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Other CAS

Dates

[2]. Cui L, et al. Metabolite profiles of epimedin B in rats by ultraperformance liquid chromatography/quadrupole-time-of-flight mass spectrometry. J Agric Food Chem. 2013 Apr 17;61(15):3589-99.

[3]. ZHANG Hua-feng, et al. Effects of microwave radiation on extraction of epimedin B from Epimedii Folium. Chinese Traditional and Herbal Drugs, 2011-09